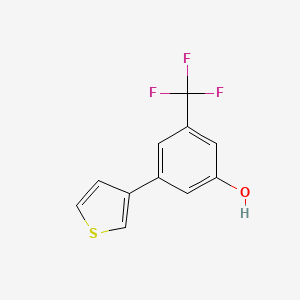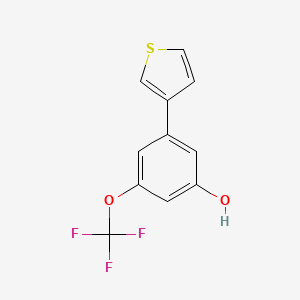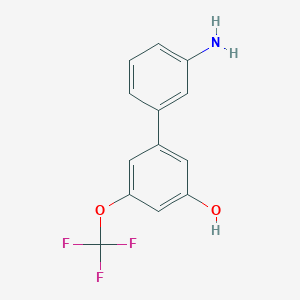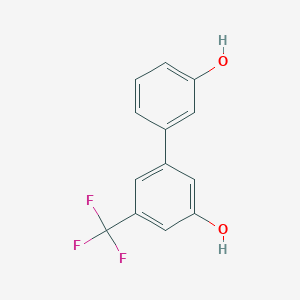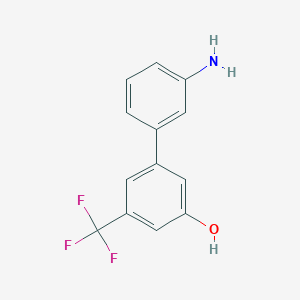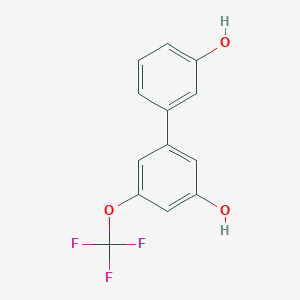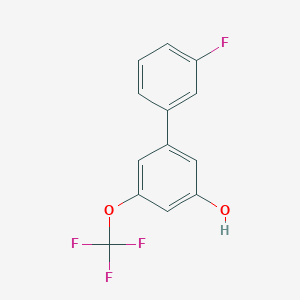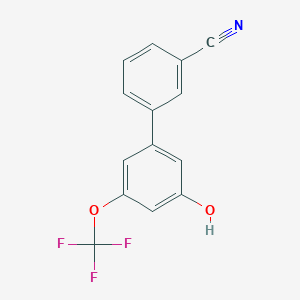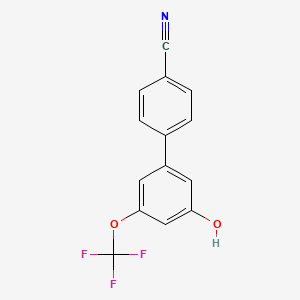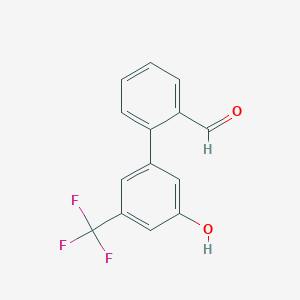
5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% (5-CFP-95) is a phenolic compound that has been used in a variety of scientific research applications. It is a colorless to pale yellow crystal, with a melting point of 197-198 °C and a boiling point of 176-177 °C. 5-CFP-95 is a valuable reagent for its reactivity and strong electron-withdrawing properties. It is used in organic synthesis as a synthetic intermediate, as well as in the synthesis of a variety of other compounds.
Aplicaciones Científicas De Investigación
5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including aryl-substituted heterocyclic compounds, heterocyclic amines, and heterocyclic alcohols. It has also been used in the synthesis of a variety of pharmaceuticals. Furthermore, 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% has been used in the synthesis of a variety of other compounds, including dyes, fragrances, and agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% is based on its strong electron-withdrawing properties. It acts as an electron-withdrawing group, which can be used to modify the reactivity of substrates. The electron-withdrawing properties of 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% allow it to stabilize the transition state of the reaction, thereby increasing the reaction rate.
Biochemical and Physiological Effects
5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% is metabolized in the liver and is excreted primarily in the urine. It has also been shown to have antioxidant and anti-inflammatory effects in cell culture models. Furthermore, it has been shown to have anti-cancer effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high reactivity, its strong electron-withdrawing properties, and its low toxicity. The main limitation of 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% is its relatively low solubility in water.
Direcciones Futuras
The future directions for research on 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of a variety of compounds. Additionally, further research could be conducted on its potential for use in the synthesis of pharmaceuticals and other compounds. Furthermore, further research could be conducted on its potential for use in the synthesis of polymers, as well as its potential for use as a catalyst. Finally, further research could be conducted on its potential for use in the synthesis of nanomaterials.
Métodos De Síntesis
5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% is synthesized by a three-step reaction. The first step involves the reaction of 3-cyanophenol with a trifluoromethylating reagent, such as trifluoromethanesulfonic anhydride (TFMS). This reaction produces a trifluoromethylated 3-cyanophenol intermediate. The second step involves the oxidation of the intermediate with a suitable oxidizing agent, such as sodium hypochlorite. This produces a trifluoromethylated 3-cyanophenol-5-ol. The final step involves the reaction of the 5-ol with a dehydrating reagent, such as phosphorus pentoxide, to produce 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95%.
Propiedades
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)12-5-11(6-13(19)7-12)10-3-1-2-9(4-10)8-18/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXTYQXQBCHHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686516 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyanophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261919-68-9 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


